alpha-Ionol
Description
Historical Context and Discovery of alpha-Ionol (B1630846)
The history of this compound is intrinsically linked to the discovery of the ionones, a group of fragrance chemicals responsible for the scent of violets. In 1893, Ferdinand Tiemann and Paul Krüger achieved the first synthesis of ionones. mtak.huboisdejasmin.commdpi.comnih.gov Their groundbreaking work involved the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) to produce an intermediate, pseudoionone (B86502), which was then cyclized under acidic conditions to yield a mixture of ionone (B8125255) isomers, including alpha-ionone (B122830). mdpi.comperfumerflavorist.com This discovery was revolutionary for the fragrance industry, providing a synthetic alternative to the costly violet flower oil. boisdejasmin.com this compound, as the alcohol derivative of alpha-ionone, became accessible through the chemical reduction of its parent ketone, expanding the palette of violet- and wood-scented aroma chemicals.
Significance of this compound within the Norisoprenoid Class of Compounds
This compound is classified as a C13-norisoprenoid, a class of aromatic compounds derived from the enzymatic or oxidative degradation of carotenoids. ucdavis.edu Norisoprenoids are crucial contributors to the aroma profiles of many fruits, flowers, and wines, often possessing very low odor perception thresholds. ucdavis.edunih.gov The significance of this compound within this class lies in its versatile sensory properties—a softer, sweeter, and woodier profile compared to alpha-ionone—and its role as a precursor or intermediate. chemicalbook.com It contributes to the complex bouquets of products like wine and tea and is a key building block in the synthesis of other valuable flavor and fragrance compounds. ucdavis.eduguidechem.com
Overview of Research Trajectories for this compound
Contemporary research on this compound follows several key trajectories. A primary focus is on its synthesis, including the optimization of traditional chemical routes and the development of novel biotechnological methods, such as fermentation-based production, to meet the demand for natural ingredients. Another significant area of investigation is its natural occurrence and biosynthesis, with researchers working to identify its presence in various plant species and to elucidate the specific enzymatic pathways leading from carotenoids. Furthermore, analytical chemistry plays a vital role in developing sensitive and accurate methods for the detection and quantification of this compound in complex matrices like food and beverages. Finally, its application in the flavor and fragrance industry continues to drive research into its sensory properties and its synergistic effects with other aroma compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,11-12,14H,5,9H2,1-4H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDOJWCZWKWKSE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C=CC(C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCCC(C1/C=C/C(C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885294 | |
| Record name | (3E)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a sweeter odour of ionones | |
| Record name | alpha-Ionol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/343/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
127.00 °C. @ 15.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | 4,7-Megastigmadien-9-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.917-0.924 | |
| Record name | alpha-Ionol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/343/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
25312-34-9, 472-78-6 | |
| Record name | α-Ionol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25312-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Ionol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025312349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3E)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.545 | |
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| Record name | 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-IONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QI2W5Y52K | |
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| Record name | 4,7-Megastigmadien-9-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Distribution of Alpha Ionol and Its Cognate Derivatives
Botanical Sources and Phytogeographical Distribution of alpha-Ionol (B1630846)
This compound and its derivatives are distributed across a range of plant families, reflecting their role in plant metabolism and aroma.
Occurrence in Essential Oils and Aromatic Plants
Essential oils are complex mixtures of volatile compounds, and this compound has been identified as a component in some of these. It is also recognized for its role as an attractant, particularly for certain fruit fly species, which has led to its study in the context of aromatic plants used for pest management. For instance, this compound has been investigated for its synergistic effects with cade oil in attracting Bactrocera latifrons iaea.orgresearchgate.netdntb.gov.uasenasica.gob.mxmdpi.com. The essential oil of Atriplex undulata contains 3-oxo-alpha-ionol (B3038749), a derivative of this compound, and is known for its antioxidant properties researchgate.net. This compound itself is classified as a terpene and terpenoid, common constituents of plant essential oils google.com.
Presence in Fruits and Agricultural Products
This compound and its glycosidic forms are present in various fruits, contributing to their characteristic aromas and flavors. Notably, Capparis spinosa (caper) fruits have been identified as a source of this compound glucosides dntb.gov.uaresearchgate.netresearchgate.net. It is also found in tomato varieties, where it can exist in both free and glycosidically bound forms researchgate.netresearchgate.net. Furthermore, this compound derivatives are recognized as aroma precursors in grape berries and are relevant to wine aroma profiles researchgate.netunite.itresearchgate.net. Its presence in fruits like raspberries, carrots, and roasted almonds has also been noted, indicating a broad distribution in edible plant products inchem.org.
Specific Plant Metabolites of this compound Glucosides
A significant aspect of this compound's natural occurrence is its presence as glycosides, where it is conjugated with sugar molecules, typically glucose. These glycosides often represent a larger pool of aroma potential compared to the free volatile compounds researchgate.net.
This compound Glucosides: These conjugates have been isolated from the fruits of Capparis spinosa dntb.gov.uaresearchgate.netresearchgate.net.
(6S)-hydroxy-3-oxo-alpha-ionol glucosides: More specifically, these derivatives have been identified in Capparis spinosa fruits, suggesting a complex metabolic pathway for ionone-type compounds in this species researchgate.net.
Other Glycosidic Forms: In tomato, alpha-ionone (B122830) (a related compound) and other volatiles are found linked via alpha-glycosidic bonds or as diglycosides researchgate.net. In Coryphantha macromeris, an "this compound O-[arabinosyl-(1->6)-glucoside]" has been identified in the shoot mdpi.com.
These glycosidically bound forms are often released through enzymatic hydrolysis during fruit ripening or processing, contributing to the aroma profile of the final product researchgate.net.
Enantiomeric Forms and Natural Abundance in Biological Systems
Chirality plays a crucial role in the biological activity and perception of many natural compounds, including aroma molecules like this compound. While direct comprehensive data on the natural abundance of specific this compound enantiomers in biological systems is less extensively detailed in the provided literature compared to its presence as glucosides, the relevance of stereochemistry is evident.
The synthesis of related compounds, such as optically active alpha-ionone, highlights the importance of specific stereoisomers for their intended applications, such as in perfumery and as pharmaceutical intermediates thegoodscentscompany.comgoogle.com. The identification of "(6S)-hydroxy-3-oxo-alpha-ionol glucosides" from Capparis spinosa fruits indicates that specific stereochemical configurations are present in natural glycosidic metabolites researchgate.net. Furthermore, studies on molecular docking and the generation of stereochemical structures for potential biological interactions acknowledge the existence of various chiral centers in related compounds, underscoring the significance of stereochemistry in biological systems clinmedjournals.org. The natural abundance and specific roles of individual this compound enantiomers in biological systems are areas that continue to be explored within the broader context of terpene and norisoprenoid metabolism.
Compound List
Synthetic and Biosynthetic Methodologies for Alpha Ionol Production
Chemical Synthesis of alpha-Ionol (B1630846) and its Analogs
The chemical synthesis of this compound, a valuable fragrance and flavor compound, is intrinsically linked to the synthesis of its ketone analog, alpha-ionone (B122830). The alcohol is typically obtained through the reduction of the corresponding ketone. The classical and modern synthetic strategies, therefore, focus on the efficient and selective construction of the alpha-ionone framework.
The most established and industrially significant route to ionones begins with readily available starting materials: citral (B94496) and acetone (B3395972). perfumerflavorist.comwpmucdn.com This process unfolds in two main stages: an aldol (B89426) condensation followed by an acid-catalyzed cyclization.
First, citral (a mixture of geranial and neral (B7780846) isomers) undergoes a base-catalyzed aldol condensation with acetone to form an acyclic intermediate known as pseudoionone (B86502). perfumerflavorist.comscielo.brresearchgate.net Common catalysts for this step include alkali hydroxides like sodium hydroxide (B78521) or sodium ethoxide. wpmucdn.comsciencemadness.org The reaction mechanism involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of citral. The subsequent dehydration of the aldol adduct yields pseudoionone. wikipedia.org
The second stage is the critical cyclization of pseudoionone to form the characteristic trimethylcyclohexenyl ring of the ionones. This step is catalyzed by acids, and its outcome is highly dependent on the reaction conditions, particularly the choice and strength of the acid. perfumerflavorist.comwpmucdn.com The mechanism begins with the protonation of the pseudoionone's carbonyl group, followed by an intramolecular electrophilic attack from the C5-C6 double bond onto the protonated carbonyl, forming a six-membered ring and a tertiary carbocation intermediate. wpmucdn.com
The regiochemical fate of the reaction—that is, the formation of alpha- versus beta-ionone—is determined by the deprotonation of this carbocation.
Formation of alpha-Ionone: In the presence of weaker acids, such as phosphoric acid, a proton is preferentially removed from the less sterically hindered secondary carbon. perfumerflavorist.comwpmucdn.com This results in the formation of a double bond within the ring that is not conjugated with the side chain's double bond. This pathway yields alpha-ionone, which is considered the kinetic product. wpmucdn.com
Formation of beta-Ionone: Stronger acids, like sulfuric acid, favor the removal of a more sterically hindered but more acidic tertiary proton, leading to the formation of a double bond that is conjugated with the side chain. This yields the thermodynamically more stable beta-ionone. perfumerflavorist.comwpmucdn.com
Finally, this compound is obtained by the selective reduction of the ketone functional group of alpha-ionone, typically using a reducing agent such as sodium borohydride.
| Step | Reaction Type | Reactants | Catalyst | Product | Key Considerations |
| 1 | Aldol Condensation | Citral, Acetone | Base (e.g., NaOH, NaOEt) | Pseudoionone | Forms the basic C13 backbone. |
| 2 | Cyclization | Pseudoionone | Acid (e.g., H₃PO₄, H₂SO₄) | alpha-Ionone / beta-Ionone | Regioselectivity depends on acid strength. Weaker acids favor alpha-ionone. |
| 3 | Reduction | alpha-Ionone | Reducing Agent (e.g., NaBH₄) | This compound | Converts the ketone to the desired alcohol. |
Natural this compound possesses a chiral center at the C6 position of the ring, and its (R)-enantiomer is particularly valued for its distinct raspberry and violet-like aroma. google.com Chemical synthesis produces a racemic mixture, limiting its utility in high-fidelity fragrance applications. google.com Consequently, significant research has focused on developing enantioselective syntheses to produce specific stereoisomers.
One successful strategy involves a biomimetic cyclization of a chiral precursor. nih.gov This approach diverges from the classical pseudoionone route and instead builds the chiral center early in the synthesis. The key steps are:
Asymmetric Dihydroxylation: The synthesis begins with an inexpensive starting material, geranyl acetate. A Sharpless asymmetric dihydroxylation is employed to introduce chirality, creating a chiral diol with high enantiomeric purity.
Epoxidation and Cyclization: The chiral diol is converted into an epoxygeraniol derivative. This enantiopure epoxide is then subjected to a regioselective, acid-promoted cyclization (e.g., using ZrCl₄). The pre-existing stereocenter directs the ring-closure, yielding enantiopure (R)- or (S)-alpha-cyclogeraniol.
Side Chain Elaboration: The alpha-cyclogeraniol is then elaborated through further reactions to attach the butenone side chain, ultimately forming enantiomerically enriched alpha-ionone.
Reduction: As with the classical synthesis, the final step is the reduction of the enantiopure alpha-ionone to the target (R)- or (S)-alpha-ionol.
Despite these advanced methods, achieving very high enantiomeric purity through chemical synthesis remains challenging, with the highest reported purity for (R)-alpha-ionone being approximately 97%, indicating the presence of the less desired (S)-enantiomer. google.com
Control over regioselectivity and stereoselectivity is paramount in the synthesis of this compound to ensure the correct isomer is formed and to maximize yield.
Regioselectivity is most critical during the acid-catalyzed cyclization of pseudoionone. As discussed previously, the position of the double bond in the final ring structure is dictated by the choice of catalyst. The formation of alpha-ionone is a regioselective process favoring the creation of the endocyclic, non-conjugated double bond under kinetically controlled conditions (using weaker acids). perfumerflavorist.comwpmucdn.com
Stereoselectivity refers to the control over the three-dimensional arrangement of the molecule. Enantioselective synthesis, as described in section 3.1.2, is the highest form of stereoselective synthesis, targeting a single enantiomer. nih.gov Beyond this, biotransformation approaches have demonstrated remarkable stereo- and regioselectivity. For instance, screening of various Streptomyces strains revealed their ability to hydroxylate racemic alpha-ionone. nih.gov These microbial transformations proceed with high regioselectivity, exclusively targeting the C3 position, and high stereoselectivity, forming only the (3R,6R)- and (3S,6S)-hydroxy-alpha-ionone enantiomers from a racemic starting material. nih.gov This highlights how biocatalysis can achieve levels of selectivity that are difficult to replicate with traditional chemical methods.
Biosynthesis and Metabolic Engineering for Sustainable this compound Production
The natural production of this compound in plants and microorganisms offers a sustainable alternative to chemical synthesis. Research in this area focuses on elucidating the native biosynthetic pathways and harnessing them through metabolic engineering and fermentation technologies.
This compound is a C13 norisoprenoid, a class of compounds derived from the oxidative cleavage of C40 carotenoid precursors. frontiersin.org The biosynthesis of these precursors is a complex process that begins with the universal isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.org
The pathway proceeds as follows:
GGPP Synthesis: IPP and DMAPP are condensed to form geranylgeranyl diphosphate (GGPP), the C20 precursor to all carotenoids. frontiersin.org
Phytoene (B131915) and Lycopene (B16060) Formation: Two molecules of GGPP are joined to form phytoene, the first C40 compound in the pathway. A series of desaturation reactions then converts phytoene into the red-colored lycopene. frontiersin.org
Cyclization to Form Precursors: Lycopene stands at a critical branch point. The formation of the specific precursors for this compound requires the action of a lycopene epsilon-cyclase (LCYE), which catalyzes the formation of an epsilon-ring at one or both ends of the lycopene molecule. This leads to the synthesis of α-carotene (one epsilon-ring, one beta-ring) and ε-carotene (two epsilon-rings). google.comfrontiersin.org
Enzymatic Cleavage: The final step is the oxidative cleavage of α-carotene or ε-carotene by a family of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). researchgate.netmdpi.com Specifically, enzymes from the CCD1 and CCD4 subfamilies catalyze the cleavage at the 9,10 and 9',10' positions of these carotenoids to release a C13 fragment, which is alpha-ionone, and other smaller molecules. mdpi.comacs.orgnih.gov In plants, this process is responsible for the generation of many important aroma compounds. frontiersin.org
| Precursor Molecule | Key Enzyme(s) | Immediate Product | Final Target |
| Geranylgeranyl Diphosphate (GGPP) | Phytoene Synthase, Desaturases | Lycopene | This compound |
| Lycopene | Lycopene ε-Cyclase (LCYE) | α-Carotene, ε-Carotene | This compound |
| α-Carotene / ε-Carotene | Carotenoid Cleavage Dioxygenase (CCD1/CCD4) | alpha-Ionone | This compound |
Leveraging the natural biosynthetic pathway, microorganisms can be used to produce this compound through two primary strategies: biotransformation of supplied precursors or de novo synthesis from simple carbon sources via fermentation.
Biotransformation involves providing a precursor molecule to a microorganism, which then uses its native enzymatic machinery to modify it. Several fungal species have been shown to effectively biotransform ionones and their derivatives. For example, the fungi Aspergillus niger and Fusarium culmorum can oxidize this compound to 3-oxo-alpha-ionone. researchgate.net Conversely, many fungi, including strains of Aspergillus niger, are capable of converting alpha-ionone into various hydroxylated and reduced products. nih.govnih.govnih.gov The major products from the microbial conversion of alpha-ionone by Aspergillus niger JTS 191 are cis-3-hydroxy-alpha-ionone, trans-3-hydroxy-alpha-ionone, and 3-oxo-alpha-ionone. nih.govnih.gov These processes demonstrate the potential of using whole-cell biocatalysts to perform specific chemical modifications on the ionone (B8125255) scaffold.
| Microorganism | Substrate | Main Product(s) | Yield |
| Aspergillus niger NRRL 326 | This compound | 3-oxo-alpha-ionone | 6.6% |
| Fusarium culmorum | This compound | 3-oxo-alpha-ionone | 15.3% |
| Aspergillus niger JTS 191 | alpha-Ionone | 3-hydroxy-alpha-ionones, 3-oxo-alpha-ionone | Not specified |
De novo Synthesis (Fermentation) involves genetically engineering a microbial host, such as Escherichia coli or the yeast Yarrowia lipolytica, to harbor the complete biosynthetic pathway for alpha-ionone production from a simple sugar like glucose. google.comnih.gov This metabolic engineering approach requires the introduction of several heterologous genes, including:
Genes from an upstream pathway (e.g., the mevalonate (B85504) pathway) to boost the supply of the IPP and DMAPP precursors.
Genes for GGPP synthase, phytoene synthase, and a phytoene desaturase to produce lycopene.
A gene for a lycopene epsilon-cyclase (LCYE) to specifically produce ε-carotene.
A gene for a carotenoid cleavage dioxygenase (CCD1) to cleave ε-carotene into alpha-ionone. google.com
This method holds the significant advantage of producing enantiomerically pure (R)-alpha-ionone, mirroring the natural product. google.com To improve the efficiency and final titer of alpha-ionone, researchers have employed further protein and metabolic engineering strategies. These include site-directed mutagenesis of the CCD1 enzyme to improve its catalytic activity and the creation of fusion enzymes (e.g., fusing LCYE and CCD1) to facilitate substrate channeling, which can increase the concentration of alpha-ionone by more than 2.5-fold compared to strains with non-fused enzymes. nih.govresearchgate.net
Enzymatic Mechanisms and Catalytic Pathways for this compound Formation
The biosynthesis of this compound in engineered microbial systems is a multi-step enzymatic process that begins with precursors from central carbon metabolism. The key catalytic steps involve the formation of the C40 carotenoid backbone, followed by specific cyclization and cleavage reactions to yield the C13 norisoprenoid, alpha-ionone, which is then reduced to this compound.
The foundational pathway for isoprenoid synthesis in many microorganisms is the mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the direct precursor for carotenoid synthesis.
The dedicated biosynthetic pathway to alpha-ionone involves the following key enzymes and catalytic steps:
Lycopene ε-cyclase (LcyE): This enzyme catalyzes the cyclization of the linear C40 carotenoid, lycopene, to form ε-carotene. This step is crucial as it introduces the characteristic ε-ring structure of alpha-ionone.
Carotenoid Cleavage Dioxygenase 1 (CCD1): This is the pivotal enzyme in the formation of alpha-ionone. CCD1 catalyzes the oxidative cleavage of the C9-C10 double bond of ε-carotene. This reaction yields one molecule of alpha-ionone and a C27 byproduct. The intrinsic promiscuity and low activity of CCD1 have been identified as limiting factors for high-yield alpha-ionone production. nih.gov
To address the limitations of the native CCD1 enzyme, researchers have employed protein engineering techniques. Site-directed mutagenesis targeting specific structural elements of CCD1, such as the active site loop, η-helices, and α-helices, has been performed to enhance its catalytic efficiency and substrate specificity. nih.gov
Furthermore, the spatial proximity of enzymes in a metabolic pathway can be improved to promote substrate channeling. A notable strategy for enhancing alpha-ionone production is the creation of a fusion enzyme by linking lycopene ε-cyclase (LcyE) and carotenoid cleavage dioxygenase 1 (CCD1). This fusion protein facilitates the direct transfer of the hydrophobic ε-carotene substrate from LcyE to CCD1, thereby increasing the accessibility of the substrate to the cleavage enzyme and reducing the formation of side products. researchgate.net This integrated approach of enzyme and metabolic engineering has been shown to be synergistic, leading to significantly higher microbial production yields of alpha-ionone. nih.govacs.org
The final step in the formation of this compound involves the reduction of the ketone group of alpha-ionone. This is typically achieved through the action of endogenous or heterologously expressed alcohol dehydrogenases or aldo-keto reductases within the microbial host.
Optimization of Microbial Strains for Enhanced this compound Yields
Metabolic engineering of microbial strains, such as Escherichia coli and Saccharomyces cerevisiae, is a cornerstone for achieving high-titer production of this compound. The primary goal is to balance intracellular metabolic pathways to ensure a robust supply of precursors and efficiently channel them towards the final product. nih.govacs.org
Several key strategies have been successfully implemented to optimize microbial strains for enhanced this compound yields:
Enhancing Precursor Supply: A critical aspect of improving this compound production is to increase the intracellular pool of the precursor, ε-carotene. This is achieved by overexpressing the genes of the carotenogenic pathway (e.g., crtE, crtYB, crtI) which are responsible for the synthesis of lycopene. frontiersin.orgnih.gov Additionally, alleviating bottlenecks in the central metabolic pathway that provides the initial building blocks is crucial. For instance, in S. cerevisiae, overexpressing the gene for hydroxymethylglutaryl-CoA reductase (HMGR1), a rate-limiting enzyme in the mevalonate pathway, has led to a significant increase in total carotenoid production. frontiersin.orgnih.gov
Fine-tuning Gene Expression: The expression levels of the biosynthetic pathway genes must be carefully balanced. For example, overexpressing an additional copy of the CCD1 enzyme can enhance the conversion of ε-carotene to alpha-ionone. nih.gov The use of different transcriptional unit architectures, such as bidirectional or tandem promoters, and integration of genes into high-expression loci within the host genome are also effective strategies to optimize gene expression and maximize product yield. frontiersin.orgnih.gov
Managing Oxidative Stress: The catalytic activity of carotenoid cleavage dioxygenases can lead to the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can cause oxidative stress and hinder cell growth and productivity. nih.gov This is particularly problematic during the scaling up of fermentation processes where increased aeration can exacerbate ROS formation. To counteract this, strategies to mediate oxidative stress, such as co-expressing enzymes that scavenge ROS (e.g., alkyl hydroperoxide reductases), have been shown to improve strain robustness and lead to higher alpha-ionone titers in bioreactors. nih.gov
Modular Metabolic Engineering: A "plug-n-play" system has been developed in E. coli to produce various apocarotenoids, including alpha-ionone. This modular approach allows for the flexible combination of different biosynthetic modules to optimize the production of specific target molecules. nih.gov
The following table summarizes the impact of various optimization strategies on alpha-ionone production in engineered microbial strains:
| Optimization Strategy | Microorganism | Key Gene/Enzyme Modified | Observed Outcome | Reference |
| Enzyme Engineering (Site-directed mutagenesis and fusion protein) | Escherichia coli | Carotenoid Cleavage Dioxygenase 1 (CCD1), Lycopene ε-cyclase (LcyE) | >2.5-fold increase in α-ionone concentration compared to the previously optimized strain. | nih.gov |
| Overexpression of CCD1 and Pathway Re-optimization | Escherichia coli | Carotenoid Cleavage Dioxygenase 1 (CCD1) | 65% higher production of α-ionone in snap-cap tubes. | nih.gov |
| Alleviating Precursor Bottleneck | Saccharomyces cerevisiae | Hydroxymethylglutaryl-CoA reductase (HMGR1) | Increased total carotenoid yield to 32 mg/gDCW. | frontiersin.orgnih.gov |
| Gene Dosage Tuning | Saccharomyces cerevisiae | Carotenogenic genes (tandem cassette) | 3-fold increase in total carotenoids compared to the parental strain. | frontiersin.orgnih.gov |
| Mediating Oxidative Stress | Escherichia coli | Alkyl hydroperoxide reductases | Improved strain robustness and production of ~700 mg/L α-ionone in 5L bioreactors. | nih.gov |
These integrated approaches, combining enzyme engineering with sophisticated metabolic engineering of the host strain, have proven to be highly effective in advancing the biotechnological production of this compound.
Structural Elucidation and Characterization of Alpha Ionol Derivatives and Metabolites
Classification of alpha-Ionol (B1630846) Derivatives: Glucosides, Oxo-forms, and Dihydro-compounds
This compound serves as a precursor or core structure for a variety of derivatives, which can be broadly categorized into glycosides, oxo-forms, and dihydro-compounds. These derivatives are often found as secondary metabolites in plants or as products of biotransformation and metabolic processes.
Glycosides: These compounds are formed by the attachment of a sugar moiety, typically glucose, to the this compound aglycone foodb.canih.govbiosynth.comontosight.airesearchgate.netgoogle.combiorxiv.org. Examples include this compound O-[arabinosyl-(1->6)-glucoside] foodb.ca, (6R,9S)-3-Oxo-α-ionol glucoside nih.govbiosynth.com, and (6S)-hydroxy-3-oxo-alpha-ionol glucosides isolated from Capparis spinosa fruits researchgate.net. These glycosylated forms often exhibit enhanced stability and altered biological activities google.combiorxiv.org.
Oxo-forms: These derivatives feature a ketone group introduced into the this compound structure. A notable example is 3-oxo-α-ionone, which is a product of the microbial biotransformation of this compound by fungi like Aspergillus niger researchgate.netanadolu.edu.tr. Another significant oxo-derivative is 6-Hydroxy-3-oxo-α-ionol, also known as Vomifoliol nist.govhmdb.ca.
Dihydro-compounds: These derivatives involve the saturation of one or more double bonds within the this compound structure. 3-oxo-7,8-dihydro-α-ionol, also referred to as Blumenol C, is an example of a dihydro-derivative that plays a role in plant-microbe interactions and can be further glycosylated biorxiv.org.
Data Table 1: Classification of this compound Derivatives
| Derivative Type | Example Compound | Key Features/Source | Citation(s) |
| Glucosides | This compound O-[arabinosyl-(1->6)-glucoside] | Sugar conjugate (arabinose and glucose) | foodb.ca |
| (6R,9S)-3-Oxo-α-ionol glucoside | Glycosidic bond with glucose; plant secondary metabolite | nih.govbiosynth.com | |
| (6S)-hydroxy-3-oxo-alpha-ionol glucosides | Isolated from Capparis spinosa fruits | researchgate.net | |
| α-ionyl glucoside, 3-oxo-α-ionyl glucoside | Detected as potential diastereomeric mixtures | biorxiv.org | |
| Oxo-forms | 3-oxo-α-ionone | Microbial metabolite of α-ionol | researchgate.netanadolu.edu.tr |
| 6-Hydroxy-3-oxo-α-ionol (Vomifoliol) | Identified hydroxylated oxo-derivative | nist.govhmdb.ca | |
| Dihydro-compounds | 3-oxo-7,8-dihydro-α-ionol (Blumenol C) | Apocarotenoid; precursor for plant glycosylation | biorxiv.org |
Glycosylation Patterns and Biological Significance of this compound Glycosides
Glycosylation is a significant metabolic modification of this compound and its derivatives, involving the enzymatic attachment of sugar units, most commonly glucose, to the aglycone foodb.canih.govbiosynth.comontosight.airesearchgate.netgoogle.combiorxiv.org. This process is catalyzed by a family of enzymes known as uridine-diphosphate (B1259127) glycosyltransferases (UGTs) biorxiv.org.
Glycosylation Patterns: Research has identified several UGTs capable of glycosylating this compound and related compounds. For instance, six UGTs have been shown to catalyze the glucosylation of C13-apocarotenols, including this compound and 3-oxo-α-ionol biorxiv.org. The sugar moiety can be attached to various positions on the this compound structure, such as the cyclohexene (B86901) ring or the side chain biorxiv.org. The enzyme MpUGT86C10, for example, is noted for its efficient glucosylation of 3-oxo-α-ionol and 3-oxo-7,8-dihydro-α-ionol (Blumenol C) biorxiv.org. Glycosylation of blumenols typically occurs at the hydroxyl group at the C9 position of the side chain biorxiv.org. The resulting glycosides can sometimes exist as diastereomeric mixtures biorxiv.org.
Biological Significance: The glycosylation of this compound derivatives confers several important biological functions. These glycosides often exhibit enhanced thermal and flavor stability, making them valuable in applications such as tobacco flavoring google.com. In plants, glycosylation can increase the allelopathic activity of the aglycone, facilitate its exudation from roots, and play a role in symbiosis with arbuscular mycorrhizal (AM) fungi biorxiv.org. This compound derivatives, frequently in glycosylated forms, function as apocarotenoids accumulating in plant roots during AM symbiosis, potentially regulating the lifespan of fungal structures called arbuscules taylorfrancis.com. Furthermore, these glycosides can be transported from roots to other plant tissues, serving as indicators of mycorrhization status taylorfrancis.com. Some glycosides may also possess potential antioxidant and anti-inflammatory properties ontosight.ai.
Data Table 2: Glycosylation of this compound and its Significance
| Process | Description | Key Compounds/Enzymes Involved | Biological Significance | Citation(s) |
| Glycosylation | Enzymatic attachment of sugar moieties (e.g., glucose) to this compound or its derivatives. | Uridine-diphosphate glycosyltransferases (UGTs), e.g., MpUGT86C10 | Enhanced thermal/flavor stability; increased allelopathic activity; root exudation; AM symbiosis; potential antioxidant/anti-inflammatory properties | ontosight.aigoogle.combiorxiv.org |
| Metabolic Fate | Glycosides formed can be transported within plants and may serve as indicators of plant-microbe interactions. | This compound glucosides, 3-oxo-α-ionol glucosides, Blumenol C glycosides | Monitoring mycorrhization status; plant defense mechanisms | biorxiv.orgtaylorfrancis.com |
Oxidative and Reductive Metabolites of this compound in Biological Systems
This compound undergoes various metabolic transformations in biological systems, primarily through oxidative and reductive pathways, leading to a range of metabolites. These processes are crucial for its detoxification and potential biological activity.
Oxidative Metabolites: Hydroxylation is a key oxidative pathway, often occurring at the allylic position of the cyclohexenyl ring . This process can lead to the formation of hydroxylated derivatives. For instance, 6-Hydroxy-3-oxo-α-ionol (Vomifoliol) is a recognized metabolite nist.govhmdb.ca. Microbial biotransformation can also convert this compound into oxo-forms, such as 3-oxo-α-ionone researchgate.netanadolu.edu.tr. Additionally, oxidative degradation can occur through reactive oxygen species (ROS) . Bacterial strains, such as certain Streptomyces species, have been shown to hydroxylate alpha-ionone (B122830) (a precursor to this compound) to 3-hydroxy-α-ionone nih.gov.
Reductive Metabolites: Reductive pathways involve the reduction of functional groups within the this compound molecule. A common reductive step in the metabolism of ionones, which is also relevant to this compound, is the reduction of a ketone group to a secondary alcohol inchem.org. For example, the biotransformation of alpha-ionone by Epicoccum purpurascens yields this compound through the reduction of the C-9 ketone position jst.go.jpnih.gov. Dihydro-compounds, such as 3-oxo-7,8-dihydro-α-ionol (Blumenol C), represent products of double bond reduction biorxiv.org.
Other Metabolic Pathways: Following hydroxylation, metabolites can undergo glucuronidation, a conjugation process that aids in their elimination from the body inchem.org. While data specifically on this compound glucuronidation is limited, it is a common detoxification pathway for hydroxylated compounds.
Data Table 3: Oxidative and Reductive Metabolites of this compound
| Metabolic Process | Description | Key Metabolites/Products | Citation(s) |
| Oxidation | Hydroxylation (e.g., allylic oxidation) | 6-Hydroxy-3-oxo-α-ionol (Vomifoliol), 3-hydroxy-α-ionone | nist.govhmdb.canih.gov |
| Conversion to oxo-forms | 3-oxo-α-ionone | researchgate.netanadolu.edu.tr | |
| Oxidative degradation via ROS | Various degradation products | ||
| Reduction | Reduction of ketone to secondary alcohol | α-Ionol (from α-ionone reduction), Dihydro-compounds | inchem.orgjst.go.jpnih.gov |
| Conjugation | Glucuronidation of hydroxylated metabolites | Glucuronide conjugates (general pathway) | inchem.org |
Stereochemical Configurations of this compound and its Active Metabolites
The stereochemistry of this compound and its derivatives is crucial for their biological activity and sensory properties. This compound possesses chiral centers, and its metabolic transformations can be highly stereoselective.
This compound itself can exist as different stereoisomers. The reduction of racemic alpha-ionone, a precursor to this compound, yields specific enantiomers such as (6S,9R)- and (6R,9S)-α-ionol, indicating stereoselective reduction at the C9 position jst.go.jpnih.gov. Furthermore, asymmetric oxidation processes can preferentially yield specific enantiomers of this compound, such as (9S)-α-ionol, with high enantiomeric excess (ee) nih.gov. The stereochemical configuration at C9 is particularly important for the olfactory characteristics of ionol derivatives nih.govleffingwell.com.
Many this compound derivatives, such as its glycosides, also possess defined stereochemical configurations. For instance, (6R,9S)-3-Oxo-α-ionol glucoside is characterized by multiple defined stereocenters nih.gov. The isolation of (6S)-hydroxy-3-oxo-alpha-ionol glucosides highlights the stereospecificity of hydroxylation and subsequent glycosylation processes in plants researchgate.net. The ability to separate and analyze these stereoisomers, often using techniques like chiral gas chromatography (GC), is vital for understanding their distinct biological roles and sensory profiles researchgate.net.
Biological and Ecological Functions of Alpha Ionol and Its Derivatives
Roles in Plant Physiology and Phytochemical Ecology
Glucosides derived from ionones, including those related to alpha-ionol (B1630846), have been identified as compounds that can play roles in plant defense mechanisms ontosight.ai. Plants often activate defense mechanisms in response to various stressors, which can involve alterations in the emission of volatile organic compounds (VOCs) mdpi.com. While this compound itself is not always directly cited as a defense compound, its structural relatives and related compounds are implicated in plant stress responses and interactions with other organisms researchgate.netnih.govnih.gov. For instance, certain oxidized derivatives of this compound, such as 3b,6a-dihydroxy-alpha-ionol 9-[apiosyl-(1->6)-glucoside], have been identified as discriminant compounds in Physalis species, potentially involved in defensive responses to herbivory nih.gov. Carotenoids, the precursors to compounds like this compound, are known to play a role in mitigating damage from environmental stresses researchgate.net. Furthermore, the metabolic pathways involving carotenoid cleavage dioxygenases (CCDs) can lead to the production of apocarotenoids that influence plant growth and development, sometimes by affecting the synthesis of hormones like abscisic acid (ABA), which is crucial for stress responses researchgate.net.
This compound and its derivatives have demonstrated allelopathic properties, influencing plant-plant interactions. Specifically, 3-oxo-α-ionol has been isolated and identified as a growth-inhibitory substance from rice cultivar BR17, suggesting its contribution to the plant's allelopathic effects and its potential role in weed suppression researchgate.net. Allelopathic properties can indeed render one plant species more invasive or detrimental to neighboring species in both agricultural and natural settings researchgate.net. Another related compound, this compound apiofuranosylglucopyranoside, has been identified in Macaranga tanarius, a plant known for its allelopathic nature and its ability to create a weed exclusion pattern beneath its canopy researchgate.net. These findings highlight how volatile organic compounds can modulate plant defense, growth, and reproduction, underscoring the significance of compounds like this compound in mediating plant-plant communication and competition mdpi.com.
Table 1: Allelopathic Activity of 3-oxo-α-ionol on Plant Growth
| Target Plant | Growth Parameter | Concentration (μM) | Inhibition (%) |
| Cress (roots) | Growth | 2.51 | 50% |
| Cress (hypocotyls) | Growth | 2.15 | 50% |
| Barnyardgrass (roots) | Growth | 16.3 | 50% |
| Barnyardgrass (shoots) | Growth | 134 | 50% |
Data derived from growth inhibition studies reported in researchgate.net.
This compound and its related compounds are involved in complex metabolic pathways that can intersect with plant hormone signaling. For instance, norterpenoids, including 3-oxo-alpha-ionol (B3038749) glucosides like junipeionoloside and 6-hydroxy-junipeionoloside, have been identified as natural products in plants such as Juniperus phoenicea researchgate.netresearchgate.net. These compounds are found alongside conjugates of abscisic acid (ABA) metabolites, such as dihydrophaseic acid-4'-O-β-glucoside researchgate.net. Carotenoid cleavage dioxygenases (CCDs) are enzymes that cleave carotenoids to produce apocarotenoids, some of which function as plant hormones or influence hormone synthesis, including ABA researchgate.net. This metabolic connection suggests that this compound, as a carotenoid derivative, may participate in or be influenced by pathways related to plant growth, development, and stress responses mediated by phytohormones researchgate.netfrontiersin.org.
Chemoecological Interactions in Insect Communication
This compound is recognized as a significant attractant for certain insect species, particularly males of the solanaceous fruit fly, Bactrocera latifrons researchgate.netsenasica.gob.mxgoogle.comresearchgate.netkyoto-u.ac.jpscience.govresearchgate.netnih.gov. Research indicates that this compound, along with its derivatives like 3-oxo-α-ionol, acts as a potent male lure for this pest species researchgate.netkyoto-u.ac.jpnih.gov. The activity of ionol-related compounds is notably specific to males google.com. Studies suggest that the selective accumulation of certain oxygenated this compound analogs in the rectal glands of male B. latifrons after ingestion points to a potential role for these compounds as male sex pheromones or allomones that deter predators kyoto-u.ac.jp. This characteristic makes this compound a valuable tool for monitoring and managing populations of this fruit fly senasica.gob.mxusda.govsenasica.gob.mx.
The attractiveness of this compound as an insect attractant can be significantly enhanced through synergistic effects with co-attractants. Notably, the addition of cade oil to this compound has been shown to substantially increase the catch of male Bactrocera latifrons compared to this compound used alone or in combination with other attractants researchgate.netresearchgate.netsenasica.gob.mxusda.govusda.govscience.gov. Research has identified active ingredients within cade oil that synergize this compound's attractiveness, making the combination a more effective lure for detecting and monitoring B. latifrons populations researchgate.netsenasica.gob.mxusda.gov. This synergistic interaction highlights the complex chemical ecology involved in insect communication and pest management strategies.
Advanced Analytical and Characterization Methodologies for Alpha Ionol Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating alpha-Ionol (B1630846) from complex mixtures, enabling subsequent identification and quantification.
Gas Chromatography (GC) and Multidimensional GC for Volatile Analysis
Gas Chromatography (GC) is a highly effective technique for analyzing volatile and semi-volatile compounds like this compound. Its ability to separate components based on their boiling points and interactions with a stationary phase makes it suitable for analyzing aroma profiles and complex mixtures.
GC Analysis: this compound's volatility allows for its separation using GC. Retention indices (RI) are commonly used for compound identification in GC. For this compound, reported Kovats Retention Indices on a semi-standard non-polar column range from 1376 to 1392, and on a standard polar column, they range from 1868 to 1923 nih.gov. GC is often coupled with Mass Spectrometry (GC-MS) for definitive identification, leveraging both retention time and mass spectral data researchgate.net.
Multidimensional GC (MDGC): For highly complex samples, such as those found in natural product extracts or food aromas, multidimensional GC (MDGC) offers enhanced separation power. MDGC involves coupling two GC columns, often with different selectivities, separated by a heart-cutting valve or a modulator. This technique is invaluable for resolving co-eluting compounds and improving peak purity. MDGC, particularly when coupled with Isotope Ratio Mass Spectrometry (IRMS), has been instrumental in the authentication of natural flavor compounds like ionones, enabling the differentiation between naturally sourced and synthetically produced materials based on their isotopic signatures researchgate.netnih.govnih.govpfigueiredo.org. Furthermore, MDGC coupled with mass spectrometry can be employed for the chiral separation of related ionone (B8125255) compounds, providing insights into their stereochemistry nih.govunito.it.
Liquid Chromatography (LC) and Ultra-High-Performance LC (UHPLC) for Complex Mixtures
Liquid Chromatography (LC) techniques are employed for the separation of compounds that may be less volatile, more polar, or thermally labile than those typically analyzed by GC.
LC Analysis: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common mode for separating this compound. Typical mobile phases consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water, often acidified with phosphoric or formic acid (for MS compatibility) sielc.com. LC is also utilized for purification and isolation of this compound and its derivatives from complex matrices google.comnih.gov. When coupled with Mass Spectrometry (LC-MS), it provides both separation and mass-based identification, which is crucial for analyzing samples where GC is not optimal chromatographyonline.comauburn.eduaaup.eduesogu.edu.trshimadzu.com.
UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) represents an advancement over traditional HPLC, utilizing smaller stationary phase particles (sub-2 µm) and higher operating pressures. This results in significantly improved resolution, faster analysis times, and enhanced sensitivity au.dkijsrtjournal.com. UHPLC is particularly advantageous for analyzing complex mixtures, allowing for the efficient separation and quantification of numerous components simultaneously au.dkijsrtjournal.comchromatographytoday.com. Its application in drug analysis and complex sample matrices highlights its capability to achieve baseline resolution for challenging separations within minutes chromatographytoday.com.
Spectrometric Identification and Quantification Techniques
Spectrometric techniques provide the molecular information necessary for identifying and confirming the structure of this compound.
Mass Spectrometry (MS) and Tandem MS (GC-MS, LC-MS/MS) for Structural Confirmation and Trace Analysis
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and providing structural insights through fragmentation patterns.
GC-MS: The combination of GC with MS (GC-MS) is a workhorse for identifying volatile compounds. Electron Ionization (EI) is a common ionization method, where molecules are bombarded with electrons, leading to fragmentation. For ionones and related compounds, characteristic fragment ions observed in EI-MS include m/z values like 43, 81, 95, 121, 136, 149, 177, and the molecular ion (m/z 192 for alpha-ionone) nih.govaaup.eduresearchgate.net. These fragments arise from various fragmentation pathways such as alpha-cleavage, beta-cleavage, and Retro Diels-Alder rearrangements aaup.eduresearchgate.netlibretexts.org. GC-MS is also employed in isotopic ratio analysis (GC-IRMS) to authenticate the origin of compounds researchgate.netnih.gov.
LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and specific, making it ideal for trace analysis and structural confirmation, especially for less volatile or polar compounds. The MS/MS technique involves fragmenting selected precursor ions in a collision cell, followed by mass analysis of the product ions, which provides enhanced specificity and allows for precise quantification even in complex matrices esogu.edu.tr. This technique is widely used in pharmaceutical analysis, environmental monitoring, and food safety esogu.edu.tr. For this compound and its derivatives, LC-MS/MS can provide molecular weight information and fragmentation data for structural elucidation auburn.edufoodb.ca.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for complete structure elucidation, including the determination of stereochemistry.
NMR Techniques: ¹H NMR and ¹³C NMR spectroscopy are routinely used to determine the connectivity of atoms and the presence of functional groups within a molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons. For this compound and its related compounds, NMR data has been crucial in establishing their structures, including the configuration of double bonds and chiral centers nih.govresearchgate.netcapes.gov.brresearchgate.netuzh.chnih.gov. For instance, NMR has been used to differentiate between stereoisomers of 3-oxo-alpha-ionol (B3038749) glucosides researchgate.netuzh.chnih.gov and to determine the absolute configuration of the aglycone moiety capes.gov.br.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
FTIR Principles: When infrared light interacts with a molecule, specific bonds vibrate at characteristic frequencies, leading to absorption of energy at corresponding wavenumbers. The resulting spectrum serves as a molecular fingerprint. FTIR is a non-destructive technique, useful for both qualitative identification and quantitative analysis researchgate.nete3s-conferences.orginnovatechlabs.comrockymountainlabs.comrtilab.com.
Functional Group Identification: For this compound, FTIR can identify key functional groups. The presence of a hydroxyl (-OH) group is typically indicated by a broad absorption band in the 3700-3000 cm⁻¹ region mdpi.com, or a sharper band around 3617 cm⁻¹ for a sterically hindered alcohol researchgate.net. C-H stretching vibrations from the cyclohexene (B86901) ring and side chain appear in the 3000-2700 cm⁻¹ range mdpi.com. The C=C double bonds are expected to show absorption in the 1650-1600 cm⁻¹ region, and C-O stretching vibrations from the alcohol group typically fall between 1200-1050 cm⁻¹ mdpi.com. FTIR has also been used to monitor chemical changes, such as the degradation of additives in transformer oils, where ionol (2,6-di-tert-butyl-4-methylphenol) is used as an antioxidant researchgate.nete3s-conferences.orgresearchgate.net.
Compound List
The following chemical compounds are mentioned in this article:
this compound
beta-Ionone
gamma-Ionone
3-oxo-alpha-ionone
3-oxo-alpha-ionol
3-oxo-7,8-dihydro-alpha-ionol
4-oxo-beta-ionol
Vomifoliol
Isophorone
Isophorol
3-hydroxy-alpha-ionone (B1250048)
3-hydroxy-alpha-ionol
3-hydroxy-beta-ionone
3-hydroxy-5,6-epoxy-beta-ionone
4-hydroxy-beta-ionone (B11753970)
3,4-didehydro-beta-ionone
3-hydroxy-beta-damascone
(+/-)-dihydroactinidiolide
(6R)-3-oxo-4-hydroxy-7,8-dihydro-alpha-ionol
3-oxo-5,6-epoxy-beta-ionol
alpha-l-arabinofuranosyl-(1→6)-beta-d-glucopyranoside of (6R,9R)-alpha-ionol
(6R,9R)-3-oxo-α-ionol-9-O-β-D-glucopyranosyl (1 → 2)-β-D-glucopyranoside
(6S,9R)-3-oxo-α-ionol-9-O-β-D-glucopyranosyl (1 → 2)-β-D-glucopyranoside
Drummondol
Data Tables
Table 1: Gas Chromatography (GC) and GC-MS Data for this compound and Related Compounds
| Compound | Retention Index (RI) - Semi-polar | Retention Index (RI) - Polar | Characteristic m/z Fragments | Primary Reference(s) |
| This compound | 1376, 1387, 1392, 1392 | 1923, 1868, 1902, 1904, 1886, 1888 | 95, 43, 138, 41, 81 | nih.gov |
| alpha-Ionone | Not specified | Not specified | 192 (M+), 177, 136, 121, 149, 43 | aaup.eduresearchgate.net |
| beta-Ionone | Not specified | Not specified | 177, 43 | aaup.edu |
Note: RI values are dependent on the specific GC column and conditions used.
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data for Functional Group Identification
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Associated Vibrational Mode | Relevance to this compound | Primary Reference(s) |
| O-H (Alcohol) | ~3617, 3700-3000 | Stretching | Presence of hydroxyl group | researchgate.netmdpi.com |
| C-H (Aliphatic) | ~2900-2850 | Stretching | Alkanes, methyl, methylene (B1212753) groups | mdpi.com |
| C=C (Alkene) | ~1650-1600 | Stretching | Double bonds in cyclohexene and side chain | - |
| C-O (Alcohol) | ~1200-1050 | Stretching | Secondary alcohol moiety | mdpi.com |
Table 3: Liquid Chromatography (LC) and UHPLC Applications for this compound
| Technique | Typical Column Type(s) | Common Mobile Phase Components | Key Applications | Primary Reference(s) |
| RP-HPLC | Newcrom R1, C18 | Acetonitrile/Water, Formic Acid | Separation, purification, analysis in complex mixtures | sielc.comnih.gov |
| UHPLC | Various (sub-2 µm) | Acetonitrile/Water | High-resolution separation, fast analysis, trace quantification in complex mixtures | au.dkijsrtjournal.comchromatographytoday.com |
| LC-MS/MS | Various | Acetonitrile/Water/Additives | Sensitive identification, quantification, trace analysis, structural confirmation | chromatographyonline.comauburn.eduesogu.edu.trfoodb.ca |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
| NMR Technique | Primary Application | Specific Relevance to this compound Research | Primary Reference(s) |
| ¹H NMR | Determination of proton environments, connectivity, and chemical shifts. | Elucidating the structure of this compound, identifying specific proton signals for the cyclohexene ring, side chain vinyl protons, and hydroxyl proton. Crucial for distinguishing isomers and stereoisomers. | nih.govresearchgate.netcapes.gov.brresearchgate.netuzh.ch |
| ¹³C NMR | Determination of carbon environments and chemical shifts. | Identifying the carbon backbone, including quaternary carbons, methyl groups, methylene groups, and carbons involved in double bonds and the hydroxyl group. Essential for confirming the overall carbon skeleton. | nih.govresearchgate.netresearchgate.netuzh.ch |
| DEPT | Differentiating between CH₃, CH₂, CH, and quaternary carbons. | Providing additional detail on the carbon types present in this compound, aiding in the assignment of ¹³C NMR signals and confirming the structure. | researchgate.netresearchgate.net |
| HR-ESI-MS | High-resolution mass spectrometry for accurate mass determination. | Confirming the exact molecular formula of this compound and its derivatives by providing highly accurate mass-to-charge ratios, aiding in unambiguous identification. | researchgate.net |
| CD | Circular Dichroism spectroscopy to determine absolute configuration of chiral molecules. | Used in conjunction with NMR to establish the stereochemistry of chiral centers in this compound derivatives, such as glycosides, where enantiomeric purity or configuration is critical. | capes.gov.brresearchgate.netuzh.chnih.gov |
Isotope Ratio Mass Spectrometry (IRMS) for Authenticity Profiling and Origin Determination
Isotope Ratio Mass Spectrometry (IRMS), particularly when coupled with Gas Chromatography (GC-IRMS), serves as a powerful tool for distinguishing between naturally occurring and synthetically produced compounds, including this compound. This technique analyzes the stable isotope ratios of elements such as carbon (¹³C/¹²C) and hydrogen (²H/¹H) within a molecule researchgate.netacs.orgthermofisher.com. These ratios can vary significantly based on the geographical origin of raw materials, metabolic pathways, and the specific synthetic routes employed during production researchgate.netacs.orgthermofisher.com.
The ¹³C/¹²C ratio (expressed as δ¹³C) is influenced by the photosynthetic pathway of plants (C3 vs. C4), while the ²H/¹H ratio (expressed as δ²H) is primarily affected by local climate and water sources researchgate.netthermofisher.com. By measuring these isotopic signatures, researchers can establish a unique "fingerprint" for this compound, enabling the differentiation of natural sources from synthetic production researchgate.netacs.orgthermofisher.com. For instance, studies have shown that this compound synthesized from different sources of citral (B94496) (a precursor) exhibit distinct δ¹³C and δ²H values, reflecting the origin of the citral researchgate.netacs.org. Similarly, this compound isolated from natural sources like raspberry fruit displays characteristic isotopic values that differ from those of synthetic this compound researchgate.netacs.org.
Structure Activity Relationship Sar and Mechanistic Studies of Alpha Ionol
Influence of Stereochemistry on alpha-Ionol's Biological and Chemoecological Activities
The three-dimensional arrangement of atoms in This compound (B1630846), known as its stereochemistry, plays a pivotal role in its biological and chemoecological activities. As a chiral molecule, this compound can exist as different stereoisomers, primarily enantiomers ((+)-alpha-ionol and (-)-alpha-ionol), which are non-superimposable mirror images of each other. Research into the stereoisomers of structurally related ionones has demonstrated that these different spatial arrangements can lead to distinct biological and sensory perceptions.
For instance, studies on the enantiomers of alpha-ionone (B122830), which is closely related to this compound, have revealed significant differences in their odor profiles. The (R)-(+)-alpha-ionone is often described as having a violet-like, fruity, and raspberry-like aroma, while its enantiomer, (S)-(-)-alpha-ionone, is characterized by a woody, cedarwood-type scent. This difference in perception highlights how stereochemistry can dictate the interaction of a molecule with biological receptors, in this case, olfactory receptors. While direct comparative studies on the full range of biological and chemoecological activities of this compound enantiomers are not extensively documented, the principle of stereospecificity observed in related compounds strongly suggests that the different stereoisomers of this compound likely exhibit varied potencies and types of activity.
This stereochemical influence extends to chemoecological interactions, such as those with insects. The specific shape of a molecule determines its ability to bind to receptor proteins in insect antennae, influencing behaviors like attraction, repulsion, or oviposition. Therefore, it is highly probable that the different stereoisomers of this compound have distinct effects on various insect species, a critical aspect in the study of plant-insect chemical communication.
Table 1: Comparison of Odor Profiles of alpha-Ionone Enantiomers
| Enantiomer | Odor Description |
| (R)-(+)-alpha-ionone | Violet-like, fruity, raspberry-like, flowery |
| (S)-(-)-alpha-ionone | Woody, cedarwood-type |
Note: Data for alpha-ionone is presented as a proxy due to the limited availability of direct comparative sensory data for this compound enantiomers.
Impact of Functional Group Modifications on this compound's Bioactivity
The bioactivity of this compound is significantly influenced by the presence and nature of its functional groups, primarily the hydroxyl (-OH) group and the carbon-carbon double bond in the side chain. Modifications to these groups can drastically alter the molecule's polarity, reactivity, and ability to interact with biological targets.
Another significant modification is the glycosylation of the hydroxyl group, where a sugar molecule is attached to form a glycoside. This process dramatically increases the water solubility of this compound and can alter its biological activity. For example, glycosylated norisoprenoids have been shown to have different phytotoxic potentials compared to their aglycone forms. The glycoside may be inactive itself but can be hydrolyzed by enzymes in a target organism to release the active this compound.
Oxidation of the secondary alcohol group in this compound to a ketone yields alpha-ionone. This seemingly minor change from an alcohol to a ketone has a profound impact on the molecule's properties and biological activities, as evidenced by the extensive research on alpha-ionone's distinct fragrance and biological effects.
Table 2: Effect of Functional Group Modification on this compound Properties
| Modification | Resulting Compound | Key Property Change | Example of Impact on Bioactivity |
| Esterification | This compound ester | Increased lipophilicity, altered volatility | Flavor precursor in tobacco, controlled release of aroma |
| Glycosylation | This compound glycoside | Increased water solubility | Altered phytotoxicity, potential for targeted release |
| Oxidation | alpha-Ionone | Change from alcohol to ketone | Different odor profile, distinct biological activities |
Role of Cyclohexene (B86901) Ring Substitutions and Side Chain Unsaturation on Activity
The structural framework of this compound, consisting of a substituted cyclohexene ring and an unsaturated butenol (B1619263) side chain, is a key determinant of its activity. Modifications to either of these components can lead to significant changes in biological function.
Theoretical and Computational Investigations of Alpha Ionol
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for elucidating the electronic structure and predicting the spectroscopic properties of molecules. These methods allow researchers to investigate molecular geometries, electron distribution, energy levels, and the absorption and emission of light nih.govresearchgate.netjapsonline.comresearchgate.netmdpi.commdpi.com. For a molecule like alpha-Ionol (B1630846), these calculations can predict its UV-Vis absorption spectra, which are crucial for understanding its behavior in photochemical processes or as a chromophore nih.govdntb.gov.uanih.govacgpubs.orgrsc.orgclinmedjournals.org. Similarly, vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, can be computationally simulated to assign characteristic vibrational modes and functional groups, aiding in the identification and characterization of the compound nih.govmdpi.comthieme-connect.comjapsonline.comfrontiersin.orgkjpp.net.
While studies have explored similar ionone (B8125255) derivatives using DFT methods, such as conformational characterization of ionones and irones researchgate.net, and TD-DFT simulations for Schiff bases derived from ionones and ionols researchgate.net, specific, detailed quantum chemical calculations for this compound's electronic structure (e.g., HOMO-LUMO gaps, charge distributions) or its predicted spectroscopic fingerprints (e.g., specific vibrational frequencies or UV-Vis absorption maxima) were not found in the reviewed literature. Nevertheless, the established methodologies provide a framework for future investigations into this compound's electronic and optical properties.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are indispensable for understanding the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment, such as solvents or biological targets nih.govnih.govmdpi.comthieme-connect.comkjpp.netnih.govplos.orgplos.orgmdpi.comnih.govmdpi.comnih.gov. These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of potential energy surfaces, the identification of stable conformers, and the characterization of intermolecular forces mdpi.commdpi.comnih.gov.
For this compound, MD simulations could provide critical insights into its preferred three-dimensional structures and how these conformations might influence its biological activity or physical properties. Understanding its conformational landscape is key to predicting its interactions with other molecules. While studies have investigated the conformational analysis of related ionones and irones researchgate.net, and MD simulations are widely used for various molecular systems nih.govnih.govmdpi.comthieme-connect.comkjpp.netnih.govplos.orgplos.orgmdpi.comnih.govmdpi.comnih.gov, specific MD simulation studies detailing the conformational analysis or intermolecular interactions of this compound itself were not identified in the conducted literature search.
In Silico Prediction of Biological Activities and Target Interactions (excluding human pharmacological endpoints)
In silico methods offer a powerful approach to predict the biological activities and potential target interactions of chemical compounds, significantly accelerating the discovery process and reducing experimental costs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening are routinely employed for this purpose japsonline.comnih.govacgpubs.orgclinmedjournals.orgjapsonline.comkjpp.netrsc.orgmdpi.comnih.govresearchgate.netmdpi.comd-nb.inforesearchgate.net. These computational tools can predict a range of activities, including antioxidant, antimicrobial, and insecticidal effects, by analyzing molecular structures and their potential interactions with biological targets.
This compound has shown promising biological activities that have been explored through in silico predictions and experimental validation:
Antioxidant Activity: this compound has demonstrated significant antioxidant properties, characterized by its radical scavenging capabilities. In DPPH assays, it exhibited a scavenging activity equivalent to 52.27 mg of Trolox per gram of extract mdpi.com. In silico studies on related compounds have also predicted good antioxidant potential and drug-likeness japsonline.comjapsonline.com.
Antimicrobial Activity: Research is ongoing into the antimicrobial effects of this compound mdpi.com. While direct computational predictions for this compound's antimicrobial activity were not found, studies on related ionone derivatives have shown activity against certain bacteria nih.gov.
Insecticidal Activity: this compound has been utilized in fruit fly traps, where it was found to increase capture rates, suggesting a role in pest management strategies mdpi.com. Computational studies on other natural products and their derivatives have also investigated insecticidal activities dntb.gov.uamdpi.commdpi.commsptm.orgrsc.org.
Other Potential Activities: this compound may interact with G-protein coupled receptors (GPCRs) by influencing cyclic adenosine (B11128) monophosphate (cAMP) levels mdpi.com. It has also shown potential in dermatological applications by enhancing skin barrier function and promoting healing mdpi.com. Molecular docking studies on related compounds, such as 2,3-dehydro-4-oxo-beta-ionol, indicate binding affinities to targets like COX-1 clinmedjournals.org.
Summary of In Silico and Biological Activity Findings for this compound:
| Activity/Application | Method/Assay | Key Finding | Reference(s) |
| Antioxidant Activity | DPPH Assay | Scavenging activity equivalent to 52.27 mg Trolox/g extract mdpi.com. | mdpi.com |
| Pest Management | Fruit Fly Traps | Increased capture rates of target pests, suggesting potential for integrated pest management. | mdpi.com |
| Skin Health | Topical Hydrogels | Significantly improved skin barrier recovery and transepidermal water loss (TEWL) after tape stripping in human volunteers. | mdpi.com |
| GPCR Interaction Potential | Inferred from cAMP level modulation | Suggests possible interactions with G-protein coupled receptors, which are involved in numerous physiological processes. | mdpi.com |
| Antimicrobial Activity | Investigational | Undergoing studies for its effectiveness against various pathogens mdpi.com. | mdpi.com |
Emerging Research Directions and Potential Applications in Biotechnology
Biocatalysis and Enzyme Engineering for Novel alpha-Ionol (B1630846) Derivatives
Biocatalysis has emerged as a powerful tool for the synthesis of complex molecules, offering high selectivity and environmentally benign reaction conditions. In the context of this compound, both microbial biotransformation and targeted enzyme engineering are being explored to generate novel derivatives with potentially enhanced or unique properties.
Microorganisms, particularly fungi, have demonstrated the ability to functionalize the this compound structure at various positions. The plant pathogenic fungi Aspergillus niger and Fusarium culmorum have been successfully used to convert this compound into 3-oxo-α-ionone. nih.govresearchgate.net This conversion represents a targeted oxidation of the hydroxyl group, demonstrating the potential of these microorganisms as cellular factories for producing this compound derivatives. Research has shown that Fusarium culmorum can achieve a yield of 15.3% for this transformation over a 7-day period. nih.govresearchgate.net
Similarly, the precursor to this compound, alpha-ionone (B122830), has been a frequent substrate for microbial biotransformations, yielding a variety of oxidized products. Aspergillus niger has been shown to convert alpha-ionone into several derivatives, including cis-3-hydroxy-alpha-ionone, trans-3-hydroxy-alpha-ionone, and 3-oxo-alpha-ionone. nih.gov These transformations highlight the versatility of microbial enzyme systems in creating a diverse array of alpha-ionone and, by extension, this compound-related structures.
Enzyme engineering focuses on modifying specific enzymes to improve their efficiency, stability, or to alter their substrate specificity or product profile. While direct enzyme engineering on this compound converting enzymes is still a nascent field, significant progress has been made on enzymes involved in the synthesis of its precursor, alpha-ionone. The carotenoid cleavage dioxygenase 1 (CCD1) is a key enzyme that cleaves ε-carotene to produce alpha-ionone. acs.orgresearchgate.net Researchers have engineered CCD1 through site-directed mutagenesis and fusion with other enzymes, such as lycopene (B16060) ε-cyclase, to improve the production of alpha-ionone by more than 2.5-fold in microbial hosts like Escherichia coli. nih.govacs.orgresearchgate.net Such engineered enzymes could be integrated into pathways designed to produce novel this compound derivatives.
| Substrate | Microorganism | Major Product(s) | Reference |
|---|---|---|---|
| This compound | Aspergillus niger NRRL 326 | 3-oxo-α-ionone | nih.govresearchgate.net |
| This compound | Fusarium culmorum | 3-oxo-α-ionone | nih.govresearchgate.net |
| alpha-Ionone | Aspergillus niger JTS 191 | cis-3-hydroxy-alpha-ionone, trans-3-hydroxy-alpha-ionone, 3-oxo-alpha-ionone | nih.gov |
Sustainable Production of this compound via Synthetic Biology Approaches
The demand for natural flavor and fragrance compounds like this compound has driven the development of sustainable production platforms using synthetic biology. nih.govtwistbioscience.com These approaches aim to engineer microorganisms to produce target molecules from simple, renewable feedstocks, offering an alternative to chemical synthesis or extraction from limited natural sources. nih.govlbl.gov
The biosynthesis of this compound in an engineered microbe typically starts with its precursor, alpha-ionone. Significant research has focused on optimizing the microbial production of alpha-ionone. nih.govgoogle.com The general strategy involves introducing a heterologous biosynthetic pathway into a microbial chassis such as Escherichia coli or the yeast Yarrowia lipolytica. acs.orgrsc.org This pathway begins with central carbon metabolism, leading to the universal isoprenoid building blocks, which are then converted through a series of enzymatic steps to ε-carotene. google.com The final step in alpha-ionone synthesis is the cleavage of ε-carotene by the enzyme carotenoid cleavage dioxygenase (CCD). acs.org
Synthetic biology and metabolic engineering strategies are employed to maximize the yield of alpha-ionone. nih.govacs.orgresearchgate.net These include:
Pathway Optimization: Balancing the expression levels of pathway genes to avoid the accumulation of toxic intermediates and to direct metabolic flux towards the desired product.
Enzyme Engineering: Modifying key enzymes, such as CCD1, to enhance their catalytic activity and substrate specificity, thereby increasing the conversion of precursors to alpha-ionone. acs.orgresearchgate.net
Increasing Precursor Supply: Engineering the host's central metabolism to overproduce the necessary precursor molecules.
Subcellular Compartmentalization: Confining the biosynthetic pathway to a specific organelle, like the peroxisome in yeast, to isolate it from competing metabolic pathways and increase local enzyme and substrate concentrations. rsc.org
Once alpha-ionone is produced efficiently, the final step is its reduction to this compound. This conversion can be catalyzed by native or heterologous alcohol dehydrogenases within the same microbial host, completing the de novo synthesis of this compound.
Advanced Analytical Techniques for Comprehensive this compound Metabolomics
Understanding the production, transformation, and ecological role of this compound requires robust analytical methods for its detection, quantification, and structural characterization. A suite of advanced analytical techniques is employed for the comprehensive metabolomic analysis of this compound and its derivatives in various complex matrices, from fermentation broths to environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile compounds like this compound. It separates compounds based on their volatility and boiling point, followed by mass spectrometry, which provides information about their mass and fragmentation pattern, allowing for confident identification. This method has been crucial in identifying the products of microbial biotransformation of this compound, such as 3-oxo-α-ionone. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel this compound derivatives. slideshare.netjchps.comresearchgate.netscilit.com Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing researchers to piece together its precise structure. slideshare.netcore.ac.uk This was essential in confirming the structure of 3-oxo-α-ionone produced by fungal biotransformation. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing less volatile or thermally unstable derivatives of this compound. rsc.orgnih.govbu.edu LC-MS separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. This technique is highly sensitive and can be used for the simultaneous quantification of multiple analytes in complex mixtures, making it suitable for metabolomics studies. nih.govmdpi.com
| Analytical Technique | Primary Application for this compound Research | Type of Information Provided | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile compounds | Retention time, mass spectrum, fragmentation pattern | researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure elucidation of novel derivatives | Chemical shifts, coupling constants, atomic connectivity | researchgate.netslideshare.netcore.ac.uk |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of less volatile metabolites and quantification | Retention time, molecular weight, structure (MS/MS) | rsc.orgmdpi.com |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups | Vibrational frequencies of chemical bonds | researchgate.net |
Exploration of Undiscovered Ecological Roles of this compound and its Analogs
While initially valued for its contribution to fruit and floral scents, research is beginning to uncover the specific and significant ecological roles of this compound in mediating interactions between organisms. researchgate.netijzi.netnih.gov These roles often involve chemical communication, where the compound acts as a semiochemical—a chemical substance that carries a message.
One of the most well-documented ecological functions of this compound is its role as a parapheromone for the fruit fly Bactrocera latifrons. iaea.org This insect pest, which primarily infests solanaceous fruits, is strongly attracted to this compound. iaea.org Research has shown that the attractive effect is significantly enhanced when this compound is combined with cade oil, indicating a synergistic interaction. usda.gov This discovery is critical for developing effective trapping and monitoring systems for this agricultural pest, providing a targeted method for population control.
Beyond insect attraction, this compound derivatives may play roles in plant defense and competition. For instance, the related compound 3-oxo-α-ionol, which can be produced from this compound, has been investigated for its potential allelopathic activity. thegoodscentscompany.com Allelochemicals are compounds released by one plant that can inhibit the growth of another, representing a form of chemical competition. The exploration of these activities could lead to the development of novel, natural herbicides.
The study of this compound and its analogs in various ecosystems is likely to reveal further functions, such as roles in attracting pollinators, deterring herbivores, or acting as antimicrobial agents. researchgate.net Understanding these natural roles is not only fundamental to chemical ecology but also provides a blueprint for new applications in agriculture and biotechnology.
Q & A
Basic Question
- Purity Assessment : Use HPLC or GC with standardized calibration curves to quantify impurities.
- Structural Confirmation : Combine spectroscopic data (e.g., H/C NMR, X-ray crystallography) with computational modeling (DFT calculations) to resolve ambiguities. For novel compounds, provide elemental analysis and melting/boiling points .
How should researchers resolve contradictions in reported biological or physicochemical properties of this compound?
Advanced Question
Contradictions may arise from methodological variability (e.g., assay conditions, solvent systems). Strategies include:
- Systematic Replication : Reproduce studies under controlled conditions while varying one parameter at a time (e.g., pH, temperature).
- Meta-Analysis : Apply statistical tools like ANOVA to identify confounding variables across datasets .
- Error Analysis : Quantify uncertainties in instrumentation (e.g., spectrometer resolution) and biological assays (e.g., cell-line variability) .
What advanced experimental designs are suitable for optimizing this compound’s stability in different environments?
Advanced Question
- Factorial Design : Use a 2 factorial ANOVA to test interactions between variables (e.g., light exposure, temperature, humidity). This identifies dominant degradation factors .
- Accelerated Stability Testing : Apply Arrhenius kinetics to predict shelf-life under stress conditions (high temperature/humidity) .
How can researchers formulate rigorous hypotheses about this compound’s mechanism of action using structured frameworks?
Advanced Question
Adopt the FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) frameworks:
- Example: "Does this compound (Intervention) inhibit biofilm formation (Outcome) in Pseudomonas aeruginosa (Population) more effectively than standard antibiotics (Comparison)?"
- Justify novelty by identifying gaps in existing literature (e.g., limited studies on Gram-negative bacteria) .
What strategies are recommended for managing heterogeneous data types in this compound research (e.g., spectral, biological, computational)?
Advanced Question
- Data Curation : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectra in repositories like Zenodo with metadata tags.
- Integration Tools : Employ platforms like KNIME or Python libraries (Pandas, NumPy) to merge spectral data with bioactivity datasets .
How should multifactorial influences on this compound’s bioactivity be statistically analyzed?
Advanced Question
- Mixed-Design ANOVA : Test interactions between categorical (e.g., bacterial strain) and continuous variables (e.g., concentration).
- Post Hoc Tests : Use Tukey’s HSD to compare group means after identifying significant main effects .
What criteria should guide the selection of credible literature for this compound literature reviews?
Basic Question
- Source Evaluation : Prioritize peer-reviewed journals indexed in Scopus/Web of Science. Cross-check spectral data with databases like PubChem.
- Avoid Bias : Exclude studies lacking experimental details or using unvalidated methods .
How can researchers quantify and mitigate experimental uncertainties in this compound studies?
Advanced Question
- Error Propagation : Calculate combined uncertainties for derived parameters (e.g., IC) using partial derivatives or Monte Carlo simulations.
- Blinding : Implement double-blind protocols in bioassays to reduce observer bias .
What ethical considerations apply to this compound research involving biological or environmental samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
